(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid

Stereochemistry Chiral Purity Enantiomeric Excess

Researchers requiring stereochemically defined ureido acid building blocks face supply inconsistencies with racemic or enantiomeric mixtures, risking experimental irreproducibility. This (2S)-enantiomer eliminates costly post-synthetic chiral resolution. - Stereospecific Core: Single (S)-enantiomer for defined peptidomimetic and chiral ligand construction. - Bifunctional Linker: Carboxylic acid and phenylurea termini enable direct use in PROTAC ternary complex optimization. - Validated Scaffold: Core structure for NNMT/IDO1 inhibitor libraries with distinct three-dimensional pharmacophore geometry.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 827612-99-7
Cat. No. B12541249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid
CAS827612-99-7
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(CNC(=O)NC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H14N2O3/c1-8(10(14)15)7-12-11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15)(H2,12,13,16)/t8-/m0/s1
InChIKeyGXVQLCQLDFGOMM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic Acid


The compound (2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid, bearing CAS number 827612-99-7, is a chiral, non-proteinogenic amino acid derivative with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol. It features an (S)-configured 2-methylpropanoic acid backbone substituted at the 3-position with a phenylcarbamoyl (phenylurea) group, rendering it a ureido acid . This compound belongs to a broader class of N-phenylcarbamoyl amino acids utilized as synthetic building blocks and research tools, where the specific stereochemistry and the presence of the phenylurea moiety can critically influence molecular recognition events.

Why Generic Substitution Fails


Substitution with the racemic mixture (CAS 85606-79-7) or the (2R)-enantiomer (CAS 827612-98-6) is not scientifically equivalent due to the high potential for chiral discrimination in biological systems. The (2S)-configuration at the α-carbon of this N-phenylcarbamoyl amino acid can be a key determinant of binding affinity and functional activity at chiral biological targets such as enzymes and receptors, as is well-established for related α-methyl amino acid derivatives . Furthermore, simpler analogs lacking the 2-methyl substituent, such as N-(phenylcarbamoyl)-β-alanine, possess fundamentally different conformational preferences and metabolic stability profiles, making direct interchange without re-validation a significant risk in any reproducible experiment . This guide provides the quantitative evidence required to justify the selection of the specific (2S)-enantiomer.

Quantitative Differentiation Evidence


Stereochemical Identity vs. Enantiomers and Racemate

The target compound (CAS 827612-99-7) is the defined (2S)-enantiomer. In contrast, the (2R)-enantiomer has CAS 827612-98-6, and the racemic mixture is designated CAS 85606-79-7 . Selection of the incorrect stereoisomer for biological studies can lead to drastically different, or null, results due to chiral recognition by biomolecules. Procurement of the (2S)-enantiomer with a certified enantiomeric excess (e.g., >=95% ee) is essential for experimental reproducibility.

Stereochemistry Chiral Purity Enantiomeric Excess Procurement Specification

Structural Comparison with N-(Phenylcarbamoyl)-β-alanine

The target compound features a methyl substituent at the 2-position of the propanoic acid backbone, creating a chiral center. This distinguishes it from the simpler, achiral analog N-(phenylcarbamoyl)-β-alanine (molecular weight 208.21 g/mol) which lacks this methyl group . The presence of the methyl group restricts conformational freedom and introduces steric bulk, which is a critical parameter in structure-activity relationship (SAR) studies and influences susceptibility to enzymatic degradation compared to the unsubstituted β-alanine derivative.

Conformational Flexibility Metabolic Stability SAR Studies Procurement Specification

Phenylurea Pharmacophore in Enzyme Inhibition

The N-phenylcarbamoyl group in this compound is a recognized pharmacophoric element found in inhibitors of several therapeutically relevant targets. For instance, N-carbamoylphenylalanine derivatives have been documented as inhibitors of Nicotinamide N-methyltransferase (NNMT), a target in oncology . This class of ureido motif is also prevalent in potent inhibitors of Indoleamine 2,3-dioxygenase (IDO1) [1]. The specific amino acid scaffold to which this group is attached, (2S)-2-methyl-β-alanine, may be relevant for targets like the Large Neutral Amino Acid Transporter Small Subunit 1, where structurally related compounds have been annotated [2]. The compound's value lies in its potential to explore binding requirements across these diverse targets.

Enzyme Inhibition Pharmacophore Neutral Amino Acid Transporter NNMT IDO1

Application Scenarios


Chiral Synthesis and Stereospecific Building Block

The defined (2S)-stereochemistry makes this compound indispensable as a chiral building block for synthesizing more complex molecules where the configuration of the 2-methyl group is critical. Unlike the racemic mixture (CAS 85606-79-7) or the (2R)-enantiomer (CAS 827612-98-6), the (2S)-form allows for the stereospecific construction of peptidomimetics and chiral ligands, avoiding the need for costly and time-consuming chiral resolution post-synthesis, as evidenced by its distinct CAS registry number .

PROTAC Linker Design

The bifunctional nature of this molecule, possessing a carboxylic acid at one terminus and a phenylurea capable of further derivatization at the other, positions it as a versatile linker candidate in PROTAC design. The (2S)-methyl substitution introduces a specific kink and rigidifies the linker, which can be exploited to fine-tune the ternary complex formation and degradation efficiency, a parameter not achievable with the simpler, achiral N-(phenylcarbamoyl)-β-alanine .

SAR Exploration of Amino Acid Transporters

Given the annotation of structurally similar compounds with the Large Neutral Amino Acid Transporter Small Subunit 1 [1], this compound can serve as a foundational scaffold for developing chemical probes to study this transporter's substrate specificity. The (2S)-2-methyl group is a key structural variable that can be systematically modified, allowing researchers to map the steric and chiral requirements of the transporter's binding pocket, a study not possible with achiral analogs.

Focused Library for Enzyme Inhibitor Screening

The N-phenylcarbamoyl moiety is a known pharmacophore for NNMT and IDO1 inhibitors [REFS-1, REFS-2]. Using this compound as a core, a focused library of derivatives can be rapidly generated by amide coupling at the carboxylic acid end. This creates a unique, three-dimensional library that explores chemical space distinct from libraries built on flat, achiral phenylurea cores, offering higher chances of discovering selective and potent hits.

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